molecular formula C17H15N3O4 B3830802 2-hydroxy-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide

2-hydroxy-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide

Cat. No. B3830802
M. Wt: 325.32 g/mol
InChI Key: GJYQXVPAEAKNOS-ZLFBLCKNSA-N
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Description

2-hydroxy-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide, also known as NPAAH, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.

Scientific Research Applications

2-hydroxy-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In agriculture, this compound has been studied for its potential as a plant growth regulator and pesticide. In material science, this compound has been investigated for its potential use as a corrosion inhibitor and as a precursor for the synthesis of metal nanoparticles.

Mechanism of Action

The exact mechanism of action of 2-hydroxy-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation by downregulating the expression of various oncogenes. In inflammatory cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In microbial cells, this compound has been shown to disrupt the cell membrane and inhibit the growth of various bacteria and fungi.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation, oxidative stress, and tissue damage in various organs such as the liver, kidney, and lung. In cancer cells, this compound has been shown to inhibit tumor growth and metastasis. In microbial cells, this compound has been shown to inhibit the growth of various bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using 2-hydroxy-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide in lab experiments include its low toxicity, high solubility, and broad spectrum of biological activities. However, the limitations of using this compound in lab experiments include its instability in aqueous solutions, its potential to form reactive intermediates, and its limited availability.

Future Directions

There are several future directions for the study of 2-hydroxy-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide. One direction is to investigate its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and microbial infections. Another direction is to explore its potential as a plant growth regulator and pesticide. Additionally, further research is needed to elucidate its mechanism of action and to optimize its chemical structure for improved biological activity. Finally, the development of new synthetic methods for this compound and its derivatives could lead to the discovery of novel compounds with even greater biological activity.

properties

IUPAC Name

2-hydroxy-N-[(E)-[(E)-3-(4-nitrophenyl)prop-2-enylidene]amino]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c21-16(14-6-2-1-3-7-14)17(22)19-18-12-4-5-13-8-10-15(11-9-13)20(23)24/h1-12,16,21H,(H,19,22)/b5-4+,18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYQXVPAEAKNOS-ZLFBLCKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NN=CC=CC2=CC=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C(=O)N/N=C/C=C/C2=CC=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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